N,N,N-Triethyl-1-dodecylammonium

Beschreibung

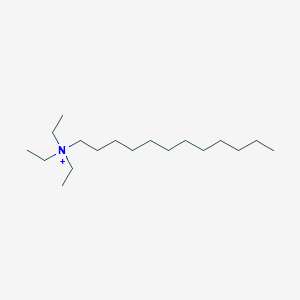

N,N,N-Triethyl-1-dodecylammonium is a quaternary ammonium compound (QAC) featuring a dodecyl (C12) alkyl chain attached to a nitrogen center substituted with three ethyl groups. While direct physicochemical or biological data for this specific compound are sparse in the provided evidence, its structural analogs—such as N,N,N-trimethyldodecylammonium chloride ()—suggest it functions as a cationic surfactant. QACs of this type are widely used as antimicrobial agents, phase-transfer catalysts, and stabilizers in industrial and pharmaceutical applications due to their amphiphilic nature and positive charge .

Eigenschaften

CAS-Nummer |

18144-34-8 |

|---|---|

Molekularformel |

C18H40N+ |

Molekulargewicht |

270.5 g/mol |

IUPAC-Name |

dodecyl(triethyl)azanium |

InChI |

InChI=1S/C18H40N/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4/h5-18H2,1-4H3/q+1 |

InChI-Schlüssel |

DGJUONISEWDPFO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC[N+](CC)(CC)CC |

Kanonische SMILES |

CCCCCCCCCCCC[N+](CC)(CC)CC |

Andere CAS-Nummern |

18144-34-8 |

Verwandte CAS-Nummern |

18186-71-5 (bromide) 23358-96-5 (chloride) |

Synonyme |

C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Substituent Effects

- N,N,N-Trimethyldodecylammonium chloride (): This analog replaces the triethyl groups with trimethyl substituents. For example, N,N,N-trimethyldodecylammonium chloride has a molecular formula of C₁₅H₃₄ClN and is widely used in disinfectants due to its balanced hydrophobicity .

- Dimethyldioctadecylammonium chloride (DODAC) ():

DODAC features two octadecyl (C18) chains and two methyl groups. The longer alkyl chains increase hydrophobicity, making it less water-soluble but more effective in lipid-rich environments (e.g., fabric softeners). In contrast, N,N,N-triethyl-1-dodecylammonium’s single C12 chain and triethyl groups may offer intermediate solubility and membrane-disruptive properties . - Gemini Surfactants (): Ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromide) (Compound 5 in ) is a dimeric QAC with two dodecyl chains linked by a spacer. Such structures exhibit lower critical micelle concentrations (CMCs) and superior antifungal activity compared to mono-QACs. This compound, as a monomeric QAC, likely has a higher CMC and reduced antimicrobial potency .

Physicochemical Properties

- Solubility :

Substituent bulkiness and alkyl chain length inversely correlate with aqueous solubility. For instance, N,N,N-trimethyldodecylammonium chloride is highly soluble in water due to its compact methyl groups, while DODAC’s dual C18 chains limit solubility . This compound’s triethyl groups may reduce solubility compared to trimethyl analogs but improve compatibility with organic solvents. - Melting Points: reports that polymethylene-bis-QACs with longer spacers (e.g., hexamethylene derivatives) have higher melting points (186–187°C). Mono-QACs like this compound likely exhibit lower melting points due to reduced molecular symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.